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Compound of Interest

Compound Name: Stiripentol

Cat. No.: B7819444 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of Stiripentol and newer antiepileptic

drugs (AEDs), specifically Fenfluramine and Cannabidiol, for the treatment of Dravet syndrome.

The information is based on recent network meta-analyses of randomized controlled trials and

aims to support research and development in this critical area.

Comparative Efficacy of Add-on Therapies
The following tables summarize the key efficacy and safety outcomes from network meta-

analyses of randomized controlled trials (RCTs) for Stiripentol, Fenfluramine, and Cannabidiol

as add-on therapies for Dravet syndrome.
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Outcome Stiripentol Fenfluramine Cannabidiol

≥50% Reduction in

Convulsive Seizure

Frequency

High Efficacy High Efficacy Moderate Efficacy

Comparative Finding

Stiripentol and

Fenfluramine

demonstrate similar

efficacy, and both are

superior to

Cannabidiol.[1][2][3]

≥75% Reduction in

Convulsive Seizure

Frequency

High Efficacy High Efficacy Lower Efficacy

Comparative Finding

Stiripentol and

Fenfluramine show

comparable efficacy,

both outperforming

Cannabidiol.[1][2]

100% Seizure

Freedom (Convulsive

Seizures)

Statistically Superior Lower than Stiripentol Lower than Stiripentol

Comparative Finding

Stiripentol was found

to be statistically

superior to both

Fenfluramine and

Cannabidiol in

achieving complete

seizure freedom.

Table 2: Safety and Tolerability
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Outcome Stiripentol Fenfluramine Cannabidiol

Serious Adverse

Events (SAEs)

No significant

difference observed

between the three

drugs.

No significant

difference observed

between the three

drugs.

No significant

difference observed

between the three

drugs.

Discontinuation due to

Adverse Events

Lower risk of

discontinuation

compared to the other

therapies.

Higher risk than

Stiripentol.

Higher risk than

Stiripentol.

Experimental Protocols of Pivotal Clinical Trials
The following are summaries of the methodologies employed in the key clinical trials that

formed the basis for the approval and comparison of these drugs.

Stiripentol (STICLO Trials)
Study Design: The STICLO trials were randomized, double-blind, placebo-controlled studies.

Patient Population: Children with Dravet syndrome (ages 3 to 18 years) whose seizures

were inadequately controlled with valproate and clobazam. A key inclusion criterion was

experiencing at least four generalized clonic or tonic-clonic seizures per month during a one-

month baseline period.

Intervention: Patients were randomly assigned to receive either Stiripentol (50 mg/kg/day)

or a placebo as an add-on to their existing treatment regimen of valproate and clobazam.

Duration: The double-blind treatment phase lasted for two months. This was followed by a

one-month open-label extension period where all patients could receive Stiripentol.

Primary Efficacy Endpoint: The primary outcome was the percentage of responders, defined

as patients who achieved a ≥50% reduction in the frequency of generalized clonic or tonic-

clonic seizures compared to baseline.

Fenfluramine (Lagae et al. & Nabbout et al. Trials)
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Study Design: These were multicenter, randomized, double-blind, placebo-controlled,

parallel-group phase 3 clinical trials.

Patient Population: Children and young adults (ages 2 to 18 years) with a confirmed

diagnosis of Dravet syndrome and poorly controlled convulsive seizures despite stable

antiepileptic drug regimens. Patients were required to have a minimum number of convulsive

seizures during a 6-week baseline period. One of the trials specifically enrolled patients

already on a stable, stiripentol-inclusive regimen.

Intervention: Patients were randomized to receive one of two doses of Fenfluramine oral

solution (0.2 mg/kg/day or 0.7 mg/kg/day, with a maximum daily dose of 26 mg) or a placebo,

added to their current antiepileptic medications.

Duration: The treatment period consisted of a titration phase (2-3 weeks) followed by a

maintenance phase (12 weeks).

Primary Efficacy Endpoint: The primary outcome was the change in mean monthly

convulsive seizure frequency compared with baseline.

Cannabidiol (GWPCARE Trials)
Study Design: The GWPCARE trials were double-blind, placebo-controlled, randomized

clinical trials.

Patient Population: Children and adolescents (ages 2 to 18 years) with a confirmed

diagnosis of Dravet syndrome and treatment-resistant seizures. Patients needed to have at

least four convulsive seizures during a 4-week baseline period while on at least one stable

antiepileptic drug.

Intervention: Patients received a pharmaceutical-grade oral solution of Cannabidiol at a dose

of 10 mg/kg/day or 20 mg/kg/day, or a matched placebo, administered in two divided doses.

Duration: The treatment period was 14 weeks.

Primary Efficacy Endpoint: The primary endpoint was the percentage change from baseline

in the frequency of convulsive seizures over the 14-week treatment period.
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Signaling Pathways and Experimental Workflow
The following diagrams illustrate the proposed mechanisms of action for each drug and a

typical experimental workflow for a clinical trial in Dravet syndrome.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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